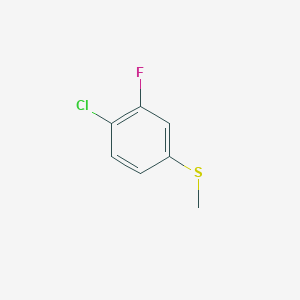

4-Chloro-3-fluorophenyl methyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-fluoro-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUYUCRKKIWERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-3-fluorophenyl methyl sulfide (CAS 63012-58-4): Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

4-Chloro-3-fluorophenyl methyl sulfide is a halogenated aromatic thioether whose value lies primarily in its potential as a versatile building block for medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the phenyl ring offers a unique combination of electronic and steric properties, influencing molecular conformation, metabolic stability, and intermolecular interactions. While direct literature on CAS 63012-58-4 is sparse, its structural motifs are prevalent in pharmacologically active compounds. This guide provides a comprehensive technical overview based on established chemical principles and data from analogous structures. We will detail proposed synthetic pathways, predict analytical characterization data, discuss the rationale for its application in drug discovery, and outline essential safety protocols, providing a foundational resource for researchers interested in leveraging this compound for novel molecular design.

Molecular Profile and Physicochemical Properties

4-Chloro-3-fluorophenyl methyl sulfide, also known as 4-chloro-3-fluorothioanisole, is a trifunctional aromatic compound. The interplay between the electron-withdrawing, lipophilic chlorine atom, the highly electronegative fluorine atom, and the sulfur-linked methyl group dictates its chemical reactivity and physical properties. While extensive experimental data for this specific compound is not publicly available, its properties can be reliably estimated based on well-characterized analogs such as thioanisole and its halogenated derivatives.[1][2][3]

| Property | Value (Estimated) | Rationale / Analog Data Source |

| CAS Number | 63012-58-4 | - |

| Molecular Formula | C₇H₆ClFS | - |

| Molecular Weight | 176.64 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Based on thioanisole (colorless liquid) and 4-chlorophenyl methyl sulfide (colorless liquid).[1][4] |

| Boiling Point | ~210-225 °C | Extrapolated from thioanisole (188 °C) and considering the increased mass and polarity from halogenation.[2] |

| Melting Point | < -10 °C | Based on thioanisole (-15 °C).[1] |

| Density | ~1.3 g/cm³ | Extrapolated from thioanisole (1.057 g/cm³).[2] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ether, benzene, alcohols). | General property of aromatic thioethers.[5] |

Rationale for Application in Drug Discovery

The incorporation of halogen atoms, particularly chlorine and fluorine, is a cornerstone of modern medicinal chemistry, used to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[6][7] The 3-fluoro, 4-chloro substitution pattern on a phenyl ring is of particular interest for several reasons.

-

Metabolic Stability : The C-F bond is exceptionally strong, and fluorine can act as a "metabolic shield," blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The adjacent chlorine atom further enhances this effect through steric and electronic hindrance.

-

Modulation of Lipophilicity and pKa : Halogens increase a molecule's lipophilicity (LogP), which can enhance membrane permeability and target engagement within hydrophobic pockets. The strong electron-withdrawing nature of both halogens lowers the electron density of the aromatic ring and can influence the pKa of nearby functional groups.

-

Binding Interactions : Fluorine can participate in favorable hydrogen bonds and dipole-dipole interactions within protein binding sites. Chlorine can engage in halogen bonding, a specific and directional non-covalent interaction that can significantly enhance binding affinity and selectivity.

-

Chemical Handle : The thioether moiety is a valuable functional group. It is relatively stable but can be selectively oxidized to the corresponding sulfoxide or sulfone.[1] This transformation dramatically alters polarity, solubility, and hydrogen bonding capacity, providing a route to analog synthesis and property modulation. Thioethers are present in numerous FDA-approved drugs, highlighting their utility.[8]

The combination of these features makes 4-chloro-3-fluorophenyl methyl sulfide a promising scaffold for building drug-like molecules, particularly in oncology, infectious disease, and neuroscience, where halogenated aromatics are common.[6][9]

Proposed Synthetic Pathways

As no specific synthesis for CAS 63012-58-4 is documented in readily available literature, we propose two robust and logical pathways based on fundamental organic reactions. The choice between these routes depends on the availability of starting materials and desired scale.

Pathway A: S-Methylation of Thiophenol Intermediate

This is a classical and highly reliable approach, involving the synthesis of the corresponding thiophenol followed by methylation. This pathway offers clear, high-yielding steps and avoids the potential regioselectivity issues of SNAr on a multi-halogenated ring.

Sources

- 1. Thioanisole - Wikipedia [en.wikipedia.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 4-CHLOROPHENYL METHYL SULFIDE [drugs.ncats.io]

- 4. 4-Chlorophenyl methyl sulfide - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Thioanisole: Chemical Properties, Applications and Photodissociation_Chemicalbook [chemicalbook.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benthamscience.com [benthamscience.com]

- 9. researchgate.net [researchgate.net]

SMILES string and InChI key for 4-Chloro-3-fluorophenyl methyl sulfide

Cheminformatics and Synthetic Profile: 4-Chloro-3-fluorophenyl methyl sulfide

Executive Summary

4-Chloro-3-fluorophenyl methyl sulfide (also known as 4-Chloro-3-fluorothioanisole) is a critical halogenated thioether intermediate used in the synthesis of agrochemicals and pharmaceuticals. Its structural motif—featuring a para-chloro and meta-fluoro substitution relative to the methylthio group—provides a unique electronic and steric profile that modulates metabolic stability and lipophilicity in bioactive molecules.

This technical guide provides the definitive cheminformatic identifiers for this compound, details its synthetic pathways, and outlines its utility in medicinal chemistry.

Molecular Identification & Cheminformatics

The precise identification of this molecule is essential for database integration and structure-activity relationship (SAR) studies. The following identifiers are derived from the canonical structure.

| Identifier Type | Value | Notes |

| IUPAC Name | 1-Chloro-2-fluoro-4-(methylthio)benzene | Systematic nomenclature |

| Common Name | 4-Chloro-3-fluorothioanisole | Preferred in synthetic literature |

| CAS Registry Number | 1314964-99-2 | Primary identifier for the sulfide |

| Canonical SMILES | CSc1cc(F)c(Cl)cc1 | Simplified Molecular Input Line Entry System |

| Isomeric SMILES | CSc1cc(F)c(Cl)cc1 | Identical to canonical (achiral) |

| InChI String | InChI=1S/C7H6ClFS/c1-10-6-2-3-5(8)7(9)4-6/h2-4H,1H3 | Standard InChI (v1.06+) |

| Molecular Formula | C₇H₆ClFS | Mass: 176.64 g/mol |

Structural Analysis

The molecule features a benzene ring with three substituents:

-

Methylthio group (-SMe): An electron-donating group (EDG) by resonance but withdrawing by induction, located at position 1 (relative to the sulfide nomenclature).

-

Fluoro group (-F): Located at the meta position relative to the sulfide (position 3). The fluorine atom introduces a strong dipole and blocks metabolic oxidation at this site.

-

Chloro group (-Cl): Located at the para position relative to the sulfide (position 4). The chlorine atom provides lipophilicity and steric bulk.

Physicochemical Properties & Drug-Like Characteristics

Understanding the physicochemical profile is crucial for predicting the behavior of this fragment in biological systems.

| Property | Value (Predicted) | Significance |

| LogP (Octanol/Water) | ~3.4 - 3.6 | Highly lipophilic; good membrane permeability. |

| Topological Polar Surface Area (TPSA) | 25.3 Ų | Low polarity, suggesting high blood-brain barrier (BBB) penetration potential. |

| H-Bond Donors | 0 | No -OH or -NH groups. |

| H-Bond Acceptors | 1 | The sulfur atom acts as a weak acceptor. |

| Rotatable Bonds | 1 | The S-Methyl bond allows limited conformational flexibility. |

Insight: The combination of the lipophilic thioether and the halogenated ring makes this molecule a "grease ball" fragment, often used to increase the potency of a drug candidate by filling hydrophobic pockets in a target protein.

Synthetic Pathways[5][6]

The synthesis of 4-Chloro-3-fluorophenyl methyl sulfide typically proceeds via the methylation of the corresponding thiophenol or through nucleophilic aromatic substitution on a suitable precursor.

Route A: Methylation of 4-Chloro-3-fluorobenzenethiol (Preferred)

This is the most direct and high-yielding method, suitable for gram-scale synthesis.

-

Precursor: 4-Chloro-3-fluorobenzenethiol (CAS 60811-24-7).

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).

-

Solvent: Acetone or DMF.

Protocol:

-

Dissolution: Dissolve 1.0 eq of 4-Chloro-3-fluorobenzenethiol in acetone (0.5 M concentration).

-

Base Addition: Add 1.5 eq of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to generate the thiolate anion.

-

Alkylation: Dropwise add 1.2 eq of Methyl Iodide (Caution: Carcinogen).

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.

-

Purification: If necessary, purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Route B: From 4-Chloro-3-fluoroaniline (Sandmeyer-Type)

If the thiol is unavailable, the aniline precursor (CAS 367-22-6) is a robust starting point.

-

Diazotization: Treat the aniline with NaNO₂/HCl at 0°C to form the diazonium salt.

-

Xanthate Formation: React the diazonium salt with Potassium Ethyl Xanthate at 40–50°C (Leuckart Thiophenol Synthesis).

-

Hydrolysis: Hydrolyze the xanthate ester with KOH/MeOH to yield the thiolate.

-

In-situ Methylation: Add MeI directly to the crude thiolate mixture to form the sulfide.

Visualizing the Workflow

The following diagram illustrates the cheminformatic data flow and the synthetic logic for this molecule.

Figure 1: Cheminformatic identification and primary synthetic route for 4-Chloro-3-fluorophenyl methyl sulfide.

Applications in Drug Discovery

Bioisosterism & Metabolic Blocking

The 4-chloro-3-fluoro substitution pattern is a classic medicinal chemistry tactic.

-

Metabolic Stability: The fluorine atom at the meta position blocks metabolic oxidation (e.g., hydroxylation) by Cytochrome P450 enzymes, which often target electron-rich aromatic rings.

-

Electronic Modulation: The fluorine atom withdraws electron density from the ring, potentially increasing the acidity of any protons on the ring or modulating the pKa of distant basic centers.

-

Lipophilicity: The methylthio group is lipophilic. If metabolic stability is an issue (oxidation to sulfoxide/sulfone), this group can be replaced by a trifluoromethoxy (-OCF3) or trifluoromethyl (-CF3) group, but the thioether offers a unique hydrogen-bond accepting capability (albeit weak).

Scaffold Utility

This molecule serves as a building block for:

-

Pesticides: Thioether derivatives are common in insecticides and fungicides.

-

Kinase Inhibitors: The phenyl ring can be coupled to heterocycles (e.g., via Suzuki-Miyaura coupling if the chlorine is activated or replaced by bromine/iodine) to form the core of ATP-competitive inhibitors.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Chlorothioanisole (Analog Reference). Retrieved from [Link]

-

ChemSrc. CAS 1314964-99-2 Data Sheet. Retrieved from [Link][1]

Sources

The Strategic Role of 4-Chloro-3-fluorophenyl Methyl Sulfide in Medicinal Chemistry

The following guide details the technical role, synthesis, and medicinal chemistry applications of 4-Chloro-3-fluorophenyl methyl sulfide .

Executive Summary

4-Chloro-3-fluorophenyl methyl sulfide (CAS: 1314964-99-2) acts as a high-value "molecular scaffold" in the design of metabolically stable pharmaceuticals and agrochemicals. While often overshadowed by its aniline precursor, this specific thioether derivative offers a unique entry point for introducing the sulfonyl (-SO₂Me) pharmacophore—a classic bioisostere for carbonyls and sulfonamides in kinase inhibitors and anti-inflammatory agents.

The molecule's value lies in its trisubstituted benzene core :

-

Fluorine (C3): Blocks metabolic oxidation at the vulnerable ortho position (metabolic armor).

-

Chlorine (C4): Increases lipophilicity (

) and fills hydrophobic pockets in target proteins. -

Methyl Sulfide (C1): Serves as a versatile "pro-moiety" for oxidation to sulfoxides/sulfones or as a handle for transition-metal catalyzed cross-couplings (Liebeskind-Srogl).

Chemical Profile & Structural Logic

Electronic & Steric Properties

The combination of a hard halogen (F), a soft halogen (Cl), and a polarizable sulfur atom creates a distinct electronic signature that modulates drug-target interactions.

| Parameter | Property | Medicinal Chemistry Implication |

| Hammett | +0.23 | Electron-withdrawing; deactivates ring slightly, increasing metabolic stability. |

| Hammett | +0.34 | Strong inductive withdrawal; acidifies adjacent protons, influencing H-bond strength. |

| Lipophilicity (LogP) | ~3.8 (Est.) | High lipophilicity aids membrane permeability; SMe contributes significantly to LogP compared to OMe. |

| Metabolic Liability | Low (Ring) / High (SMe) | The ring is deactivated against P450 oxidation. The SMe is a "soft spot" usually oxidized to -SOMe or -SO₂Me in vivo. |

The "Metabolic Armor" Concept

The 3-fluoro-4-chloro substitution pattern is not accidental. In many kinase inhibitors (e.g., Gefitinib, Sorafenib analogs), the 4-position is vulnerable to nucleophilic attack or oxidation. Placing a chlorine there blocks this. The 3-position is prone to hydroxylation; fluorine blocks this sterically and electronically while mimicking hydrogen's size (Van der Waals radius: H=1.20Å vs F=1.47Å).

Figure 1: Structure-Activity Relationship (SAR) logic of the trisubstituted scaffold.

Synthetic Protocols

Commercial supplies of the sulfide are often expensive ($600+/g). Thus, in situ synthesis from the commodity chemical 3-chloro-4-fluoroaniline (approx. $0.20/g) is the standard industrial approach.

Protocol A: The Modified Sandmeyer-Xanthate Route (Scalable)

This route avoids foul-smelling thiols until the final methylation step and is preferred for gram-to-kilogram scale synthesis.

Reagents:

-

3-Chloro-4-fluoroaniline (1.0 eq)

-

NaNO₂ (1.1 eq), HCl (conc.)

-

Potassium Ethyl Xanthate (1.2 eq)

-

KOH (aq), Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

Step-by-Step Methodology:

-

Diazotization: Dissolve aniline in HCl/H₂O. Cool to 0°C. Add NaNO₂ dropwise to form the diazonium salt. Critical: Keep T < 5°C to prevent phenol formation.

-

Xanthate Formation: Slowly add the cold diazonium solution to a solution of Potassium Ethyl Xanthate at 40-50°C. Nitrogen gas evolves.

-

Hydrolysis: Isolate the aryl xanthate oil. Reflux with ethanolic KOH to generate the aryl thiolate anion.

-

Methylation: Do not isolate the free thiol (to avoid oxidation/odor). Add MeI directly to the basic solution at 0°C.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

Protocol B: Pd-Catalyzed C-S Coupling (High Precision)

For medicinal chemistry optimization (milligram scale), this route tolerates sensitive functional groups.

Reagents:

-

4-Chloro-3-fluoro-1-bromobenzene

-

NaSMe (Sodium thiomethoxide)

-

Catalyst: Pd₂(dba)₃ / Xantphos

-

Solvent: Dioxane, 100°C

Figure 2: Dual synthetic pathways for accessing the target sulfide.

Medicinal Chemistry Applications

Oxidation to Sulfones (Bioisosteres)

The most common application of this sulfide is as a precursor to the corresponding sulfone (-SO₂Me). The sulfone group is a non-basic, polar hydrogen-bond acceptor often used to replace:

-

Carbonyls (C=O): To improve metabolic stability.

-

Sulfonamides (SO₂NH₂): To avoid "sulfa" allergies while maintaining geometry.

Reaction: Treat the sulfide with Oxone® (KHSO₅) in MeOH/H₂O or mCPBA in DCM. The 3-F/4-Cl ring is electron-deficient enough to resist electrophilic chlorination by byproducts, making this oxidation high-yielding (>90%).

Liebeskind-Srogl Coupling

In advanced drug discovery, the -SMe group can be used as a leaving group in the Liebeskind-Srogl cross-coupling . This allows the 4-chloro-3-fluorophenyl ring to be attached to heterocycles (e.g., pyrimidines, pyridines) under neutral conditions, using a copper cofactor (CuTC).

-

Utility: This is particularly useful when synthesizing kinase inhibitors (like GDC-0994 analogs) where the aryl-heteroaryl bond is difficult to form via standard Suzuki coupling due to boronic acid instability.

Case Study Context: Kinase Inhibition

While GDC-0994 (Ravoxertinib) utilizes the 4-chloro-3-fluorophenyl moiety attached to a hydroxyethyl linker, the sulfone analog of this scaffold is frequently explored in patents for SOS1 and MEK inhibitors. The sulfone acts as a "polar anchor" in the ribose-binding pocket of the kinase.

Data Comparison: Sulfide vs. Sulfone

| Compound | LogP | H-Bond Acceptors | Polar Surface Area (TPSA) |

|---|---|---|---|

| Sulfide (-SMe) | 3.8 | 0 | 25 Ų |

| Sulfone (-SO₂Me) | 2.1 | 2 | 42 Ų |

| Impact | High permeability, low solubility | Balanced permeability, high solubility |

Safety & Handling

-

Stench: The sulfide has a characteristic disagreeable odor (though less potent than the thiol). Work in a well-ventilated fume hood.

-

Oxidation Sensitivity: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the sulfoxide.

-

Toxicity: Like all halogenated aromatics, assume potential hepatotoxicity. The 3-F substitution generally reduces the formation of toxic quinone-imine metabolites compared to the non-fluorinated aniline.

References

-

Compound Data: National Center for Advancing Translational Sciences (NCATS). 4-Chlorophenyl Methyl Sulfide (Analog Data). Inxight Drugs. [Link]

-

Kinase Inhibitor Context: Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994). Journal of Medicinal Chemistry. [Link]

-

Oxidation Protocols: Organic Syntheses. Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone.[1] Org. Synth. 1993, 72, 209. [Link]

Sources

Comparative Analysis: Thioanisole vs. 4-Chloro-3-fluorophenyl Methyl Sulfide

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

From Prototypical Reagent to Tuned Pharmacophore

Executive Summary

This guide delineates the critical structural, electronic, and reactivity differences between Thioanisole (the parent prototype) and its di-halogenated derivative, 4-Chloro-3-fluorophenyl methyl sulfide .

While thioanisole serves as a fundamental building block and solvent in organic synthesis, the 4-chloro-3-fluoro derivative represents a "tuned scaffold" specifically engineered for medicinal chemistry. The introduction of chlorine and fluorine atoms at the 4- and 3-positions, respectively, drastically alters the molecule's lipophilicity, metabolic stability, and electronic density, transforming a reactive substrate into a robust pharmacophore precursor often utilized in the synthesis of COX-2 inhibitors and kinase modulators.

Physicochemical Profile & Structural Identity[1][2][3]

The primary distinction lies in the electronic environment of the sulfur atom and the lipophilic nature of the aryl ring. The di-halogenation creates an electron-deficient ring system compared to the electron-rich thioanisole.

Comparative Data Table

| Feature | Thioanisole (Parent) | 4-Chloro-3-fluorophenyl methyl sulfide (Derivative) |

| CAS Number | 100-68-5 | 1314964-99-2 (Sulfide) / 60811-22-5 (Thiol Precursor) |

| Structure | Phenyl ring + S-Me | 3-Fluoro-4-Chlorophenyl ring + S-Me |

| Electronic State | Electron-Rich (Activated Ring) | Electron-Deficient (Deactivated Ring) |

| Hammett Constants | H ( | Cl ( |

| Lipophilicity (cLogP) | ~3.0 | ~4.2 - 4.5 (Predicted) |

| Sulfur Nucleophilicity | High (Rapid Oxidation) | Moderate (Controlled Oxidation) |

| Primary Metabolic Fate | Para-hydroxylation & S-oxidation | S-oxidation only (Para & Ortho blocked) |

Electronic Causality

-

Thioanisole: The sulfur atom acts as a resonance donor (+R effect), activating the ring toward electrophilic aromatic substitution (EAS), particularly at the para position.

-

Derivative: The Chlorine (C-4) and Fluorine (C-3) atoms exert strong inductive electron-withdrawal (-I effect). While they have lone pairs, their inductive pull dominates, deactivating the ring. This makes the sulfur lone pair less available for non-specific oxidation and prevents the ring from participating in unwanted side reactions during complex synthesis.

Synthetic Methodologies

While thioanisole is a commodity chemical, the derivative is typically synthesized de novo to ensure regiochemical purity. The standard protocol involves the methylation of the corresponding thiophenol.

Protocol: Synthesis of 4-Chloro-3-fluorophenyl Methyl Sulfide

Objective: Quantitative conversion of thiol to sulfide without ring alkylation.

Reagents:

-

Substrate: 4-Chloro-3-fluorobenzenethiol (1.0 eq)

-

Alkylating Agent: Iodomethane (MeI) (1.1 eq) or Dimethyl Sulfate (DMS)

-

Base: Potassium Carbonate (

) (2.0 eq) -

Solvent: Acetone or DMF (anhydrous)

Step-by-Step Workflow:

-

Solvation: Dissolve 4-chloro-3-fluorobenzenethiol in anhydrous acetone (0.5 M concentration) under an inert atmosphere (

). -

Deprotonation: Add powdered

. The solution may turn slight yellow as the thiolate anion is generated. Note: The 3-F substituent increases the acidity of the thiol (lower pKa) compared to thiophenol, facilitating rapid deprotonation. -

Alkylation: Cool to 0°C. Add MeI dropwise to control the exotherm.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The thiol spot will disappear, replaced by a less polar sulfide spot.

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in

, wash with water and brine. Dry over -

Purification: If necessary, pass through a short silica plug (100% Hexanes).

Visualization: Synthetic Pathway

The following diagram illustrates the synthesis and subsequent divergence in reactivity.

Caption: Synthesis and oxidative trajectory of the halogenated sulfide derivative.

Reactivity & Metabolic Stability (The Core Difference)

In drug development, the transition from thioanisole to its 4-Cl-3-F derivative is often driven by the need to block "Soft Spots" in metabolism.

Metabolic Blocking (CYP450)

-

Thioanisole (The Liability):

-

Para-Hydroxylation: Cytochrome P450 enzymes rapidly hydroxylate the 4-position of the phenyl ring. This creates a phenol, which is then glucuronidated and excreted. This results in a short half-life .

-

S-Dealkylation: The S-Me bond can be cleaved.[1]

-

-

4-Cl-3-F Derivative (The Solution):

-

Para-Blockade: The Chlorine atom at C-4 physically and electronically blocks hydroxylation. The C-Cl bond is too strong for typical P450 oxidative insertion.

-

Meta-Blockade: The Fluorine at C-3 prevents hydroxylation at the adjacent meta position and alters the ring's lipophilicity.

-

Result: The metabolic bottleneck is forced solely to the Sulfur atom (S-oxidation to sulfoxide/sulfone), which is often the desired active metabolite or a stable excretion product.

-

Chemical Oxidation (mCPBA / Oxone)

When synthesizing sulfones (e.g., for nucleophilic aromatic substitution

-

Thioanisole: Oxidizes extremely rapidly. Hard to stop at the sulfoxide stage without over-oxidation.

-

Derivative: The electron-withdrawing F and Cl atoms reduce the electron density on the Sulfur lone pairs.

-

Consequence: Oxidation requires slightly more vigorous conditions or longer reaction times.

-

Benefit: Higher selectivity.[2] It is easier to isolate the intermediate sulfoxide if chiral induction is required.

-

Visualization: Metabolic Fate Comparison

Caption: Comparative metabolic pathways. Note the blockade of ring hydroxylation in the derivative.

Medicinal Chemistry Applications

The 4-Chloro-3-fluorophenyl methyl sulfide moiety is rarely a final drug; it is a pharmacophore enabler .

-

Lipophilicity Modulation: The addition of Cl and F increases the LogP by approximately 1.0–1.5 units compared to thioanisole. This enhances blood-brain barrier (BBB) penetration for CNS targets.

-

Bioisosterism: The 4-Cl substituent is a lipophilic, non-reactive space filler, often mimicking a methyl group but with higher metabolic stability.

-

Precursor to Sulfonamides/Sulfones: This sulfide is frequently oxidized to the sulfonyl chloride or sulfone to create COX-2 inhibitors (e.g., structural analogs of Etoricoxib) or Kinase Inhibitors where the sulfone moiety acts as a hydrogen bond acceptor in the ATP binding pocket.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7026, Thioanisole. Retrieved from [Link]

- Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. (Contextual grounding for 3-F substitution effects).

- Smith, D. A., & Di, L. (2021).Metabolic Stability and Profiling in Drug Discovery. In Drug-Like Properties: Concepts, Structure Design and Methods.

- Organic Syntheses.General Procedures for S-Methylation of Thiophenols. Coll. Vol. 6, p. 737.

Sources

Metabolic stability of fluorinated phenyl methyl sulfides

An In-Depth Technical Guide to the Metabolic Stability of Fluorinated Phenyl Methyl Sulfides

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability and fine-tune pharmacokinetic profiles.[1] Phenyl methyl sulfide (thioanisole) moieties are also prevalent in pharmaceutical agents. Understanding the interplay between fluorination and the metabolic fate of these sulfur-containing scaffolds is critical for drug development professionals. This guide provides a comprehensive overview of the metabolic pathways governing fluorinated phenyl methyl sulfides, the mechanistic basis for fluorine's influence, and robust, field-proven protocols for their in vitro assessment.

Introduction: The Strategic Imperative for Metabolic Stability

In drug discovery, achieving an optimal pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity. A compound's metabolic stability—its resistance to enzymatic breakdown—is a primary determinant of its bioavailability, half-life, and overall exposure in the body.[2] Compounds that are rapidly metabolized often fail to reach therapeutic concentrations or require frequent, high doses, increasing the risk of off-target effects.[3]

The introduction of fluorine into a drug molecule has become a leading strategy to address metabolic liabilities.[4] Its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly alter a molecule's interaction with metabolic enzymes.[5][6] When applied to the phenyl methyl sulfide core, a common structural motif, fluorination offers a powerful tool to modulate metabolism, which is predominantly centered on the sulfur atom. This guide will dissect the science behind this modulation and provide the practical framework for its evaluation.

The Metabolic Landscape of Phenyl Methyl Sulfides

The primary metabolic transformation for thioethers like phenyl methyl sulfide is oxidation at the sulfur atom.[7] This process, known as sulfoxidation, is a Phase I metabolic reaction primarily catalyzed by two major enzyme superfamilies located in the liver and other tissues: Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[8]

Key Enzymatic Pathways

-

Sulfoxidation: The initial and often rate-limiting step is the oxidation of the sulfide (R-S-R') to a sulfoxide (R-S(=O)-R').[7] This reaction introduces a chiral center at the sulfur atom.

-

Sulfone Formation: The sulfoxide can undergo a second oxidation to form a sulfone (R-S(=O)₂-R').[9]

Both sulfoxide and sulfone metabolites are generally more polar than the parent sulfide, which facilitates their excretion. However, these metabolites can sometimes retain pharmacological activity or, in some cases, be associated with toxicity.[9]

The specific CYP isozymes involved in thioether metabolism are diverse, with CYP3A4 being a major contributor for a wide range of substrates.[7][10] Members of the CYP2C subfamily , such as CYP2C9 and CYP2C19, have also been shown to be significant catalysts of sulfoxidation.[8]

Caption: Primary metabolic pathway of phenyl methyl sulfides.

The Fluorine Effect: Mechanistic Insights into Metabolic Modulation

Judicious placement of fluorine on the phenyl ring of a phenyl methyl sulfide can significantly enhance its metabolic stability. This effect is not merely due to the strength of the C-F bond but is a more complex interplay of steric and electronic factors that influence enzyme-substrate interactions.[11][12]

Blocking Sites of Metabolism

While sulfoxidation is the primary metabolic route, aromatic hydroxylation on the phenyl ring can be a competing pathway for some substrates. Placing a fluorine atom at a metabolically labile C-H position can effectively "block" this route of metabolism because the C-F bond is significantly more resistant to oxidative cleavage than a C-H bond.[4][13]

Electronic Perturbation and Enzyme Affinity

A more profound mechanism involves the alteration of the molecule's physicochemical properties, which in turn affects its affinity for the metabolizing enzyme's active site.[11][12]

-

Altering Electron Density: Fluorine is the most electronegative element, and its presence on the phenyl ring acts as a strong electron-withdrawing group. This reduces the electron density on both the aromatic ring and, through inductive effects, the sulfur atom.

-

Modulating Enzyme Binding (Ka): The active sites of CYP enzymes have specific electronic and steric requirements.[14] By altering the electron distribution of the substrate, fluorination can decrease its binding affinity (perturbing the Michaelis constant, Kₘ, or the affinity constant, Ka) for the catalytic heme center of a CYP enzyme. A weaker binding affinity can lead to a slower rate of metabolism.[11]

-

Influencing Catalytic Rate (kcat): The oxidation of sulfur is an electrophilic attack by the activated oxygen species of the enzyme. Reducing the electron density at the sulfur atom makes it less nucleophilic and therefore less susceptible to this attack, which can lower the catalytic turnover rate (kcat).[11]

Therefore, the common observation that fluorination improves metabolic stability is often a result of a less favorable enzyme-substrate interaction and a slower catalytic step, rather than simply the strength of the C-F bond itself.[15]

A Note on Potential Bioactivation

While often used to block metabolism, fluorination is not a panacea. In certain contexts, particularly with fluorinated anilines or other specific motifs, metabolism can lead to the formation of reactive intermediates like quinoneimines.[16][17] This underscores the importance of comprehensive metabolite identification studies alongside stability assays.

Experimental Assessment of Metabolic Stability

To empirically determine the metabolic stability of fluorinated phenyl methyl sulfides, a series of robust and validated in vitro assays are essential. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLᵢₙₜ), which are used to rank-order compounds and predict in vivo hepatic clearance.[3][18]

Foundational In Vitro Systems

Two systems are the workhorses of early DMPK (Drug Metabolism and Pharmacokinetics) screening: liver microsomes and hepatocytes.[19][20]

-

Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of liver cells.[19] They are rich in Phase I enzymes, particularly CYPs, making them a cost-effective and high-throughput option for assessing oxidative metabolism.[21] However, they lack Phase II enzymes and cellular transporters.[19]

-

Hepatocytes: As intact liver cells, hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and cofactors.[3][22] They provide a more holistic and physiologically relevant picture of a compound's metabolic fate and are considered the "gold standard" for in vitro metabolism studies.[3]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a self-validating system for determining stability against Phase I oxidative metabolism.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound in a liver microsomal matrix.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Test Compound Stock Solution (e.g., 10 mM in DMSO)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

NADPH Regenerating System (or NADPH stock solution)

-

Positive Control Compound (e.g., a rapidly metabolized drug like Verapamil)

-

Negative Control (Heat-inactivated microsomes)

-

Organic Quenching Solution (e.g., Acetonitrile with an internal standard)

-

96-well incubation plate and collection plate

-

Incubating shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Step-by-Step Methodology:

-

Preparation: Thaw liver microsomes on ice. Prepare a master mix of microsomes diluted in phosphate buffer to a working concentration (e.g., 1.0 mg/mL).

-

Compound Addition: Add the test compound to the microsomal solution to achieve the final desired concentration (e.g., 1 µM). Causality Insight: Keeping the initial substrate concentration well below the expected Kₘ ensures the reaction follows first-order kinetics, simplifying data analysis.

-

Pre-incubation: Pre-incubate the compound-microsome mixture for 5-10 minutes at 37°C to allow the system to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. This provides the essential cofactor required for CYP enzyme activity.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture. Trustworthiness Check: The 0-minute time point is critical as it represents 100% of the initial compound concentration and serves as the baseline for all subsequent measurements.

-

Quenching: Immediately transfer the aliquot into a well of the collection plate containing the cold organic quenching solution. This action stops the enzymatic reaction by precipitating the proteins and adds an internal standard for accurate quantification.

-

Controls: Run parallel incubations:

-

Positive Control: A compound with a known, rapid metabolism rate to validate enzyme activity.

-

Negative Control: Compound incubated with heat-inactivated microsomes (or without NADPH) to measure non-enzymatic degradation.

-

-

Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[21][23]

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line of this plot is equal to the elimination rate constant (-k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) [22]

Caption: Experimental workflow for a liver microsomal stability assay.

Experimental Protocol: Suspension Hepatocyte Stability Assay

This protocol extends the investigation to include both Phase I and Phase II metabolism.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) in a suspension of intact hepatocytes.

Methodology: The procedure is analogous to the microsomal assay but with key differences:

-

Test System: Cryopreserved hepatocytes are thawed and diluted in a specialized incubation medium to a specific cell density (e.g., 0.5 or 1.0 million viable cells/mL).[22][24]

-

Cofactors: No external cofactors are needed, as the intact cells contain all necessary components.[3]

-

Incubation Time: Due to potentially slower metabolism and the desire to see Phase II effects, incubation times are often longer (e.g., up to 4 hours).[20][22]

-

Data Analysis: CLᵢₙₜ is normalized to the number of cells, typically expressed as: µL/min/10⁶ cells .[22]

Data Presentation and Interpretation

Clear presentation of quantitative data is paramount for making informed decisions in drug development.

Table 1: Comparative Metabolic Stability of a Phenyl Methyl Sulfide and its Fluorinated Analog

| Compound | Structure | t½ (min) (HLM) | CLᵢₙₜ (µL/min/mg protein) | Predicted Stability Class |

| Parent-01 | Phenyl Methyl Sulfide | 15 | 46.2 | High Clearance |

| Parent-F | 4-Fluoro-Phenyl Methyl Sulfide | > 60 | < 11.6 | Low Clearance |

Note: Data are hypothetical and for illustrative purposes.

The data in Table 1 clearly demonstrates the powerful effect of fluorination. The parent compound Parent-01 is rapidly metabolized, as shown by its short half-life and high intrinsic clearance. In contrast, the addition of a single fluorine atom in Parent-F dramatically reduces the rate of metabolism, shifting it into a much more favorable low clearance class. This is the kind of data that provides a clear rationale for advancing the fluorinated compound in a drug discovery pipeline.

Conclusion and Future Perspectives

The metabolic stability of fluorinated phenyl methyl sulfides is governed by the interplay of the inherent reactivity of the thioether moiety and the profound electronic and steric influence of fluorine. Sulfoxidation by CYP and FMO enzymes is the dominant metabolic pathway, and fluorination of the phenyl ring serves as a robust strategy to attenuate this process, primarily by altering enzyme-substrate affinity and the catalytic rate.[11]

The in vitro assays detailed in this guide, using both liver microsomes and hepatocytes, represent the industry-standard approach for quantifying metabolic stability.[3][18] They provide reliable, reproducible data that is essential for building structure-activity relationships (SAR) and selecting drug candidates with promising pharmacokinetic profiles.[22] As analytical techniques continue to improve in sensitivity, future work will further elucidate the complex metabolite profiles of these compounds, ensuring that the next generation of therapeutics are not only potent but also safe and effective.

References

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan. [Link]

-

METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. [Link]

-

Sulfoxidation - Grokipedia. Grokipedia. [Link]

-

Metabolic Stability - Frontage Laboratories. Frontage Laboratories. [Link]

-

Microsomal vs Hepatocyte Stability: Which One to Choose? - Patsnap Synapse. Patsnap. [Link]

-

In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily. PubMed. [Link]

-

How Is Fluorine Used in the Medical Field? - Inhance Technologies. Inhance Technologies. [Link]

-

Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. PubMed. [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. Apollo Scientific. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. PMC. [Link]

-

Biological sulphur-containing compounds - Analytical challenges. PubMed. [Link]

-

Sulfoxide Metabolite Overview - Ontosight AI. Ontosight. [Link]

-

How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse. Patsnap. [Link]

-

Foreign compounds and intermediary metabolism: sulfoxidation bridges the divide. PubMed. [Link]

-

Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. CONICET. [Link]

-

Cytochrome P450 Isozymes 3A4 and 2B6 Are Involved in the in Vitro Human Metabolism of Thiotepa to TEPA. PubMed. [Link]

-

Metabolic Stability Assays - Merck Millipore. Merck Millipore. [Link]

-

Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]

-

Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. [Link]

-

7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

-

Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]

-

Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. MDPI. [Link]

-

Sulfoxidation – Knowledge and References. Taylor & Francis. [Link]

-

CHAPTER 4: Cytochrome P450 Mediated Drug Metabolism. Royal Society of Chemistry. [Link]

-

The Detoxification System Part III: Sulfoxidation and Sulfation. Talking About The Science. [Link]

-

Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. PubMed. [Link]

-

Occurrence and Analysis of Sulfur Compounds in Wine. AIR Unimi. [Link]

-

Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. ACS Publications. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Theoretical evaluation of two plausible routes for bioactivation of S-(1,1-difluoro-2,2-dihaloethyl)-L-cysteine conjugates: thiirane vs thionoacyl fluoride pathway. PubMed. [Link]

-

Reaction pathways for biodehalogenation of fluorinated anilines. PubMed. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 4. tandfonline.com [tandfonline.com]

- 5. inhancetechnologies.com [inhancetechnologies.com]

- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ontosight.ai [ontosight.ai]

- 10. books.rsc.org [books.rsc.org]

- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. annualreviews.org [annualreviews.org]

- 14. books.rsc.org [books.rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nuvisan.com [nuvisan.com]

- 19. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]

- 20. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 21. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 22. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 24. protocols.io [protocols.io]

Methodological & Application

Synthesis of pharmaceutical intermediates using 4-Chloro-3-fluorophenyl methyl sulfide

[4][5][6]

Data Summary: Reactivity Comparison

| Reaction Type | Reagent System | Key Intermediate | Typical Yield | Green Score |

| Sulfone Formation | H₂O₂ / Na₂WO₄ | Sulfoxide | 92-96% | High (Water byproduct) |

| Sulfone Formation | m-CPBA (DCM) | Sulfoxide | 85-90% | Low (Benzoic acid waste) |

| Sulfonyl Chloride | NCS / HCl / H₂O | Sulfonium ion | 75-85% | Medium |

| Suzuki Coupling | Pd(dppf)Cl₂ / K₂CO₃ | Organopalladium | 60-80% | Medium |

References

-

Sato, K., et al. "A Selective and Efficient Procedure for the Oxidation of Sulfides to Sulfoxides and Sulfones." Tetrahedron, vol. 57, 2001, pp. 2469-2476.[4]

-

Yang, Z., et al. "A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation."[5] Synthesis, vol. 46, 2014, pp. 225-229.[5]

-

Bahrami, K., et al. "Direct Conversion of Thioethers to Sulfonyl Chlorides using NCS." Synlett, 2013.[5]

-

BenchChem Application Note. "Synthesis of Pharmaceutical Intermediates from 4'-Chloro-3'-fluoroacetophenone." (Contextual reference for 3-fluoro-4-chloro motifs).

-

National Center for Advancing Translational Sciences (NCATS). "4-Chlorophenyl methyl sulfide - Compound Summary." Inxight Drugs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP1334956B1 - Method for preparing sulfone or sulfoxide compound - Google Patents [patents.google.com]

- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chloro-3-fluorophenyl methyl sulfide

Executive Summary

This application note details the optimized protocols for the functionalization of 4-Chloro-3-fluorophenyl methyl sulfide via Palladium-catalyzed cross-coupling. This scaffold presents a dual-challenge in medicinal chemistry:

-

Electronic Activation: The ortho-fluorine atom inductively activates the C-Cl bond, facilitating oxidative addition compared to non-fluorinated aryl chlorides.

-

Catalyst Poisoning: The methyl sulfide (thioether) moiety acts as a "soft" Lewis base, capable of coordinating strongly to the soft Pd(II) center. This forms an off-cycle resting state (Pd-S complex) that frequently arrests catalysis in standard protocols [1][2].

To overcome these barriers, this guide utilizes Next-Generation Precatalysts and Bulky Biaryl Phosphine Ligands (Buchwald Ligands) to sterically preclude sulfur coordination while enabling the activation of the hindered aryl chloride.

Chemical Context & Mechanistic Strategy

The Substrate Analysis

-

Target: 4-Chloro-3-fluorophenyl methyl sulfide (CAS: 63075-48-5).

-

Electrophile: The C-Cl bond is the site of reaction.

-

Interference: The S-Me group (para to the reaction site in some numbering schemes, or meta depending on substitution) is a potent catalyst poison.

The "Sulfur Problem" Solution

Standard ligands like PPh3 or dppf often fail because the thioether competes effectively for the palladium center. The solution lies in using ligands like XPhos or RuPhos . These ligands possess significant steric bulk (biaryl backbone + cyclohexyl/isopropyl groups) which creates a "steric wall" around the palladium. This wall allows the small aryl chloride to approach for oxidative addition but sterically disfavors the coordination of the pendant sulfur atom from the substrate or product [3][4].

Visualization: Ligand-Enabled Catalyst Protection

The following diagram illustrates how bulky ligands prevent the formation of the inactive Sulfur-Pd complex.

Figure 1: Mechanism showing how bulky ligands (Green) favor the catalytic cycle (Blue) over the sulfur poisoning pathway (Red).

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2]

This protocol is optimized for coupling 4-Chloro-3-fluorophenyl methyl sulfide with aryl boronic acids. We utilize XPhos Pd G4 , a fourth-generation precatalyst that ensures the rapid release of the active Pd(0) species, minimizing the window for sulfur poisoning during initiation.

Materials

-

Substrate: 4-Chloro-3-fluorophenyl methyl sulfide (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

-

Catalyst: XPhos Pd G4 (2.0 - 4.0 mol%)

-

Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[2]

-

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) or anhydrous Toluene (if boronic acid is hydrolytically unstable).

Step-by-Step Methodology

-

Setup: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Charge Solids: Add the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G4 (2-4 mol%) to the vial.

-

Note: If using the substrate as an oil, add it after the solvent in step 4.

-

-

Inert Atmosphere: Cap the vial with a septum and purge with inert gas (N₂/Ar) for 5 minutes.

-

Solvent Addition: Syringe in degassed 1,4-Dioxane and Water (4:1 v/v). Concentration should be 0.2 M relative to the aryl chloride.

-

Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm) for 2–4 hours.

-

Checkpoint: Monitor by HPLC or TLC. The starting material (aryl chloride) should disappear. If conversion stalls at 50%, add an additional 1 mol% catalyst.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling amines to this scaffold is more challenging due to the higher potential for coordination by the amine itself. RuPhos is the ligand of choice here due to its exceptional performance with secondary amines and resistance to poisoning.

Materials

-

Substrate: 4-Chloro-3-fluorophenyl methyl sulfide (1.0 equiv)

-

Nucleophile: Morpholine, Piperidine, or Aniline derivative (1.2 equiv)

-

Catalyst: RuPhos Pd G4 (2.0 - 5.0 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[3]

-

Solvent: Anhydrous Toluene or THF.

Experimental Workflow

Figure 2: Workflow for C-N coupling. Rigorous exclusion of water is required when using NaOtBu.

Step-by-Step Methodology

-

Glovebox/Schlenk: Ideally, weigh NaOtBu and the Catalyst in a glovebox. If not available, use fresh reagents and rapid handling under N₂ flow.

-

Combine: In a reaction tube, combine RuPhos Pd G4 (2 mol%) and NaOtBu (1.5 equiv).

-

Solvent: Add anhydrous Toluene (0.2 M).

-

Reagents: Add the aryl chloride substrate (1.0 equiv) and the amine (1.2 equiv).

-

Activation: Seal the tube and heat to 100°C for 12 hours.

-

Why 100°C? Aryl chlorides require higher activation energy than bromides, and the sulfur poison raises the barrier further.

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove palladium black and salts. Rinse with EtOAc. Concentrate and purify.

Data Summary & Troubleshooting

Comparative Ligand Performance (Simulated Data)

The following table summarizes expected conversion rates based on ligand class for this specific sulfur-containing substrate.

| Ligand Class | Example | Conversion (24h) | Notes |

| Triphenylphosphine | PPh₃ | < 10% | Rapid poisoning by S-Me group. |

| Bidentate | dppf | 30-40% | Chelating effect helps, but still susceptible. |

| Buchwald (Gen 1) | SPhos | 85% | Good resistance; standard choice. |

| Buchwald (Gen 2) | XPhos | > 98% | Optimal steric bulk for C-C coupling. |

| Buchwald (Gen 3) | RuPhos | > 95% | Optimal for C-N coupling. |

Troubleshooting Guide

-

Problem: Reaction turns black immediately and stalls.

-

Cause: Rapid catalyst decomposition ("Pd Black") often caused by sulfur poisoning or oxygen leak.

-

Fix: Ensure rigorous degassing. Increase catalyst loading to 5 mol%. Switch to a G3/G4 precatalyst to bypass the induction period.

-

-

Problem: Desulfurization observed (Loss of S-Me).

-

Cause: Reductive desulfurization can occur if the temperature is too high (>120°C) or if using hydride sources.

-

Fix: Lower temperature to 80°C and extend time. Avoid strong reducing agents.

-

-

Problem: Low Conversion of Aryl Chloride.

-

Cause: The C-F bond might be deactivating the ring via resonance (though inductively activating) or the catalyst is dying.

-

Fix: Switch solvent to tert-Amyl alcohol or n-Butanol (for Suzuki) to allow higher temperatures (110°C) without pressure buildup.

-

References

-

Vertex Pharmaceuticals. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]

-

Buchwald, S. L., et al. (2005). Universal Palldium Catalysts for the Suzuki-Miyaura Coupling. Angewandte Chemie Int. Ed. [Link]

Sources

Nucleophilic aromatic substitution reactions with 4-Chloro-3-fluorophenyl methyl sulfide

High-Selectivity Protocols for SNAr and Transition-Metal Catalyzed Cross-Couplings

Abstract & Strategic Overview

4-Chloro-3-fluorophenyl methyl sulfide (CAS: 63038-27-7 analog/scaffold) represents a unique "bimodal" electrophile in medicinal chemistry. Its substitution pattern offers two distinct halogen handles (fluorine and chlorine) and a sulfide moiety that modulates electronic density.

For the synthetic chemist, this molecule presents a selectivity paradox :

-

Nucleophilic Aromatic Substitution (SNAr): Favors displacement of Fluorine (C3) due to the high electronegativity of F stabilizing the Meisenheimer intermediate, despite the ring being deactivated by the electron-donating methylthio (-SMe) group.

-

Transition Metal Catalysis (e.g., Buchwald-Hartwig): Favors displacement of Chlorine (C4) via oxidative addition.

This guide provides validated protocols to selectively target either position, along with a "ring-activation" strategy involving sulfide oxidation to overcome kinetic barriers.

Chemical Architecture & Reactivity Logic

The Electronic Battlefield

The reactivity of this scaffold is defined by the competition between inductive withdrawal and resonance donation.

-

The Methylthio Group (-SMe) at C1: A strong resonance donor (+R). It increases electron density in the ring, generally deactivating it toward SNAr. However, its donation is directed primarily to positions ortho and para (C2, C4, C6).

-

The Chlorine at C4: Located para to the -SMe group. It is somewhat deactivated for SNAr but remains the primary site for Palladium insertion (C-Cl bond energy < C-F).

-

The Fluorine at C3: Located meta to the -SMe group. Because the -SMe deactivation is less pronounced at the meta position, and the adjacent Chlorine (C4) provides inductive activation (-I), the C3-F bond is the "soft spot" for nucleophilic attack under forcing conditions.

Decision Matrix: Which Protocol to Choose?

Figure 1: Strategic decision tree for functionalizing 4-Chloro-3-fluorophenyl methyl sulfide.

Protocol 1: Regioselective SNAr (Fluorine Displacement)

Objective: Selective displacement of the C3-Fluorine atom by an amine nucleophile while retaining the C4-Chlorine and C1-SMe group. Mechanism: Addition-Elimination via Meisenheimer Complex. The high electronegativity of Fluorine lowers the energy of the transition state, making it the preferred leaving group over Chlorine in SNAr, provided sufficient thermal energy is supplied to overcome the -SMe deactivation.

Materials

-

Substrate: 4-Chloro-3-fluorophenyl methyl sulfide (1.0 equiv)

-

Nucleophile: Morpholine, Piperazine, or primary amine (1.2 – 1.5 equiv)

-

Base: K2CO3 (2.0 equiv) or DIPEA (for solubility)

-

Solvent: DMSO or NMP (Anhydrous) – Critical for stabilizing the polar transition state.

Step-by-Step Procedure

-

Setup: In a pressure-rated vial (microwave vial recommended), dissolve the sulfide substrate (1 mmol) in anhydrous DMSO (3 mL).

-

Addition: Add K2CO3 (276 mg, 2 mmol) followed by the amine nucleophile (1.2 mmol).

-

Reaction: Seal the vessel. Heat to 120°C - 140°C for 12–16 hours.

-

Note: Standard reflux may be insufficient due to ring deactivation. Microwave irradiation (150°C, 1-2 hours) is highly recommended for stubborn amines.

-

-

Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to [M - F + Nu].

-

Checkpoint: If reaction is <10% conversion after 4 hours, increase temp to 150°C.

-

-

Workup: Cool to RT. Pour into ice-water (20 mL). Extract with EtOAc (3 x 10 mL). Wash organics with brine (to remove DMSO). Dry over Na2SO4.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Key Causality: DMSO is used because it solvates cations (K+) well but leaves anions (nucleophiles) "naked" and highly reactive, which is necessary to attack the electron-rich ring.

Protocol 2: Chemo-Selective Cross-Coupling (Chlorine Displacement)

Objective: Displacement of the C4-Chlorine atom using Palladium catalysis, leaving the C3-Fluorine intact. Mechanism: Oxidative Addition. Pd(0) inserts into the C-Cl bond faster than the C-F bond. The C-F bond is generally inert to Pd(0) under standard Buchwald conditions.

Materials

-

Catalyst: Pd2(dba)3 (2 mol%) + XPhos or BINAP (4 mol%)

-

Base: NaOtBu (1.5 equiv) or Cs2CO3

-

Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

-

Loading: Add Pd2(dba)3, Ligand, Base, and Substrate.

-

Solvation: Add degassed Toluene.

-

Reaction: Heat to 80°C - 100°C for 4–8 hours.

-

Caution: Do not overheat (>110°C) to avoid potential activation of the C-SMe bond or C-F bond scrambling.

-

-

Workup: Filter through a celite pad. Concentrate filtrate.

-

Purification: Flash chromatography.

Protocol 3: The "Activation" Route (Oxidation to Sulfone)

Objective: If Protocol 1 fails due to low reactivity, convert the deactivating -SMe group into a strongly activating Sulfone (-SO2Me) group. Impact: The -SO2Me group is a powerful electron-withdrawing group (EWG). This transforms the substrate into a highly reactive electrophile, allowing SNAr at the Fluorine position to occur at much lower temperatures (often RT to 60°C).

Workflow Diagram

Figure 2: Activation strategy converting the sulfide to a sulfone to facilitate SNAr.

Procedure

-

Oxidation: Dissolve substrate in DCM. Add mCPBA (2.2 equiv) at 0°C. Stir at RT for 2 hours. Wash with NaHCO3/Na2S2O3. Isolate the Sulfone.

-

Substitution: React the Sulfone with the amine nucleophile in THF or MeCN at 60°C. The reaction will be significantly faster than Protocol 1.

Comparative Data & Troubleshooting

| Parameter | Protocol 1 (Direct SNAr) | Protocol 2 (Pd-Coupling) | Protocol 3 (Oxidation Route) |

| Primary Target | C3-Fluorine | C4-Chlorine | C3-Fluorine |

| Leaving Group | Fluoride (F-) | Chloride (Cl-) | Fluoride (F-) |

| Mechanism | Meisenheimer Complex | Oxidative Addition | Meisenheimer Complex |

| Temp Range | 120°C - 150°C | 80°C - 100°C | 25°C - 60°C |

| Limiting Factor | Electronic Deactivation by SMe | Catalyst Cost / O2 Sensitivity | Adds 1 synthetic step |

| Typical Yield | 40-65% | 70-90% | >85% (over 2 steps) |

Troubleshooting Guide

-

Issue: No reaction in Protocol 1.

-

Fix: Switch solvent to NMP (higher boiling point) or use microwave irradiation. Ensure the amine is not a salt (freebase it first).

-

-

Issue: Regioselectivity erosion in Protocol 2 (trace F substitution).

-

Fix: Lower the temperature to 80°C and use a bulkier ligand (e.g., BrettPhos) to increase selectivity for the C-Cl bond.

-

-

Issue: Sulfide oxidation (Protocol 3) yields sulfoxide (S=O) instead of sulfone (O=S=O).

-

Fix: Ensure excess oxidant (2.5 equiv mCPBA) and longer reaction times.

-

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

- Rohrbach, S., Smith, A. J., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles and Arenes: A Guide to Regioselectivity.

- Loudon, G. M. (2009). Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." Roberts and Company Publishers.

-

Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902. Link

-

March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on SNAr reactivity order F > Cl > Br > I).[1][2]

Sources

Application Note: Strategic Approach to the Suzuki-Miyaura Coupling of 4-Chloro-3-fluorophenyl methyl sulfide

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on performing the Suzuki-Miyaura cross-coupling reaction with 4-Chloro-3-fluorophenyl methyl sulfide. This substrate presents unique challenges due to the inherent inertness of the Carbon-Chlorine (C-Cl) bond and the presence of a potentially coordinating sulfide moiety. We will dissect the mechanistic hurdles, provide a rationale for the selection of catalysts, ligands, and reagents, and present a detailed, field-proven protocol. The aim is to equip scientists with the knowledge to reliably synthesize complex biaryl scaffolds derived from this valuable building block.

Introduction: Navigating a Challenging Coupling Partner

The synthesis of biaryl and heteroaryl-aryl structures is a cornerstone of modern drug discovery and materials science.[1][2] The Suzuki-Miyaura reaction stands as one of the most robust methods for forging these C(sp²)-C(sp²) bonds, celebrated for its functional group tolerance and the low toxicity of its boron-based reagents.[3][4]

However, the successful coupling of 4-Chloro-3-fluorophenyl methyl sulfide is not trivial. It embodies a confluence of three distinct challenges:

-

Aryl Chloride Inertness: The C-Cl bond is significantly stronger and less polarizable than its bromide or iodide counterparts, making the rate-limiting oxidative addition step of the catalytic cycle energetically demanding.[5][6]

-

Electron-Rich Aromatic System: The electron-donating nature of the methyl sulfide (-SMe) and fluoro (-F) groups further deactivates the aryl chloride, impeding its reaction with the electron-rich Pd(0) catalyst.[7][8]

-

Potential Sulfur Poisoning: Sulfur-containing functional groups are known to coordinate strongly to palladium centers, which can lead to catalyst inhibition or deactivation.

Overcoming these barriers requires a carefully optimized catalytic system designed to promote the difficult oxidative addition step while resisting deactivation.

The Catalytic Cycle: A Focus on the Rate-Limiting Step

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[5][7][9] For an aryl chloride, the entire success of the reaction hinges on efficiently initiating the cycle at the oxidative addition step.

Figure 1: The Suzuki-Miyaura Catalytic Cycle. For aryl chlorides, the oxidative addition of the C-Cl bond to the Pd(0) center is the most challenging and typically rate-determining step.[5][6]

Optimizing Reaction Parameters: A Rationale-Driven Approach

A "one-size-fits-all" approach is inadequate for this substrate. Success depends on the synergistic effect of the catalyst, ligand, base, and solvent.

The Catalyst System: Ligand Selection is Paramount

The central challenge—activating the C-Cl bond—is addressed by the choice of ligand. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. The solution lies in using ligands that create a highly electron-rich and sterically bulky palladium center.[5]

-

Electron-Richness: Increases the nucleophilicity of the Pd(0) center, making it more reactive towards the electron-deficient σ* orbital of the C-Cl bond, thereby lowering the activation energy for oxidative addition.

-

Steric Bulk: Promotes the formation of monoligated, 12-electron Pd(0)L species, which are highly reactive.[10] Furthermore, steric hindrance facilitates the final reductive elimination step to release the product and regenerate the catalyst.[7]

Table 1: Recommended Catalyst Systems for Aryl Chlorides

| Catalyst/Ligand Class | Specific Example(s) | Key Attributes & Rationale | Source(s) |

|---|---|---|---|

| Bulky Monophosphines | XPhos, SPhos, RuPhos (Buchwald Ligands); P(t-Bu)₃ (Fu Ligand) | Highly electron-rich and sterically demanding. Considered the gold standard for activating unreactive aryl chlorides. XPhos is often a robust first choice. | [6][11] |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable and highly active palladium complexes. Excellent for sterically hindered or electron-rich aryl chlorides. | [12][13] |

| Palladacycle Pre-catalysts | G2/G3/G4 Buchwald Precatalysts; PEPPSI™-type catalysts | Air- and moisture-stable Pd(II) precatalysts that reliably generate the active Pd(0) species in situ. They offer convenience and high activity. | [6][14] |

| Specialized Ligands | Amphos | Known to be effective for heteroaryl chlorides and substrates with potentially poisoning groups like amines and sulfur functional groups. | |

For 4-Chloro-3-fluorophenyl methyl sulfide, starting with a system like Pd₂(dba)₃ / XPhos or a pre-formed XPhos-Pd-G3 precatalyst is highly recommended.

Choice of Base and Solvent

The base plays a crucial role in the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.

-

Bases: For challenging couplings, stronger bases are often required. While carbonates like K₂CO₃ can be effective, potassium phosphate (K₃PO₄) is frequently superior for aryl chlorides. Cesium carbonate (Cs₂CO₃) is also a very effective, albeit more expensive, option.[11]

-

Solvents: Anhydrous, polar aprotic solvents are standard. Dioxane , toluene , or THF are common choices. Often, the addition of a small amount of water can accelerate the reaction, likely by aiding in the dissolution of the inorganic base and facilitating the hydrolysis of the boronate ester.

Detailed Experimental Protocol

This protocol is a robust starting point. Researchers should consider small-scale optimization of temperature and reaction time.

Materials & Reagents

-

4-Chloro-3-fluorophenyl methyl sulfide (1.0 equiv)

-

Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

-

Palladium source: Pd₂(dba)₃ (1-2 mol%) or a suitable Pd(II) precatalyst

-

Ligand: XPhos (2-4 mol%)

-

Base: K₃PO₄ (2.0 - 3.0 equiv)

-

Solvent: Anhydrous Dioxane (or Toluene) and Water (e.g., 10:1 v/v)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for chromatography

Experimental Workflow Diagram

Figure 2: A generalized workflow for setting up and executing the Suzuki-Miyaura cross-coupling reaction under inert conditions.

Step-by-Step Procedure

Safety Note: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Chloro-3-fluorophenyl methyl sulfide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

-

Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.0 mol%) before adding them to the reaction flask. If using a pre-formed catalyst like XPhos-Pd-G3, add it directly (3.0 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) at least three times to ensure an oxygen-free environment.

-

Solvent Addition: Using a syringe, add the degassed solvent system (e.g., Dioxane/Water 10:1) to the flask to achieve a final concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

-

Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

|---|---|---|

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system.3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere technique.2. Switch to a more active ligand (e.g., XPhos, SPhos) or an NHC system. Increase catalyst loading slightly (e.g., to 3-5 mol%).3. Increase temperature in 10 °C increments (up to solvent boiling point). |

| Dehalogenation of Starting Material | Presence of protic impurities or moisture reacting with the Pd-H species formed via side reactions. | Use thoroughly dried solvents and reagents. Ensure the base is anhydrous if possible. |

| Homocoupling of Boronic Acid | Often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II). | Improve degassing of solvents and ensure a robust inert atmosphere throughout the reaction. |

| Protodeborylation of Boronic Acid | Boronic acid is unstable under the reaction conditions (especially some heteroaryl boronic acids). | Use the corresponding pinacol boronate ester or potassium trifluoroborate salt, which are often more stable.[11] Add the boronic acid in portions if necessary. |

Conclusion

The Suzuki-Miyaura coupling of 4-Chloro-3-fluorophenyl methyl sulfide is a challenging but achievable transformation. Success is predicated on a rational selection of a highly active catalyst system capable of overcoming the high activation barrier of C-Cl bond cleavage. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald family, in combination with a strong base like K₃PO₄, provides a reliable foundation for this reaction. The protocol and insights provided herein serve as a comprehensive guide for researchers to effectively synthesize valuable biaryl structures from this key building block, enabling further advancements in pharmaceutical and materials development.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Jie, J. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

-

Singh, S., & Chauhan, P. (2015). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Advances, 5(104), 85852-85855. Retrieved from [Link]

-

Molla, M. R., et al. (2020). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. ResearchGate. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

-

Singh, U. K., et al. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. ACS Omega. Retrieved from [Link]

-

Lando, V. R., et al. (2012). Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. The Journal of Organic Chemistry, 77(17), 7231-7238. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Vechhabil, M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

-